molecular formula C10H8N4O2S2 B12723266 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide CAS No. 93501-47-4

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide

Katalognummer: B12723266
CAS-Nummer: 93501-47-4
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: AYIBHWLRHYIYRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolo-pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-5-oxo-N-2-thiazolyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical properties and biological activities. Its ability to interact with topoisomerase II and induce DNA damage sets it apart from other similar compounds .

This compound’s versatility and potential make it a valuable subject of study in various scientific fields, promising new insights and applications in medicine and industry.

Eigenschaften

CAS-Nummer

93501-47-4

Molekularformel

C10H8N4O2S2

Molekulargewicht

280.3 g/mol

IUPAC-Name

5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C10H8N4O2S2/c15-7(13-9-11-1-3-17-9)6-5-12-10-14(8(6)16)2-4-18-10/h1,3,5H,2,4H2,(H,11,13,15)

InChI-Schlüssel

AYIBHWLRHYIYRU-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=NC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.